5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE
Overview
Description
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidinecarboxamides. This compound is characterized by its complex structure, which includes a pyrimidine ring, a thienyl group, and various functional groups such as chloro, methylthio, and dioxidotetrahydrothienyl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the chloro, methylthio, and thienyl groups through various substitution and addition reactions. Common reagents used in these reactions include chlorinating agents, thiolating agents, and thienyl derivatives. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques such as crystallization, distillation, and chromatography ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxidotetrahydrothienyl group can be reduced to tetrahydrothienyl.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as sodium amide (NaNH2) or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution of the chloro group may yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrimidine derivatives.
Medicine: As a potential therapeutic agent for treating diseases related to its molecular targets.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(methylthio)-4-pyrimidinecarboxamide: Lacks the thienyl groups.
N-(1,1-dioxidotetrahydro-3-thienyl)-2-(methylthio)-4-pyrimidinecarboxamide: Lacks the chloro group.
5-chloro-N-(2-thienylmethyl)-4-pyrimidinecarboxamide: Lacks the dioxidotetrahydrothienyl group.
Uniqueness
The uniqueness of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S3/c1-23-15-17-7-12(16)13(18-15)14(20)19(8-11-3-2-5-24-11)10-4-6-25(21,22)9-10/h2-3,5,7,10H,4,6,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJAFVSHYHLYGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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